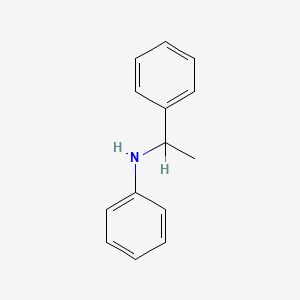

N-(1-Phenylethyl)aniline

Description

Significance of Secondary Amines in Chemical Synthesis and Materials Science

Secondary amines, characterized by a nitrogen atom bonded to two organic substituents and one hydrogen atom, are fundamental building blocks in the vast field of organic chemistry. wisdomlib.orgsolubilityofthings.com Their importance stems from their role as crucial intermediates and reagents in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and functional materials. fiveable.mepurkh.com The nitrogen atom's lone pair of electrons imparts nucleophilic and basic properties, enabling them to participate in a diverse range of chemical transformations. solubilityofthings.comfiveable.me

In chemical synthesis, secondary amines are instrumental in the formation of carbon-nitrogen bonds, a cornerstone of many synthetic strategies. enamine.net They are widely used in reactions such as N-alkylation, N-acylation, and reductive amination to construct complex molecular architectures. fiveable.meresearchgate.net Their application in the synthesis of nitrogen-containing heterocyclic compounds is particularly noteworthy, as these structures are prevalent in a multitude of biologically active molecules and functional materials. bohrium.com

The significance of secondary amines extends to materials science, where they are integral to the development of advanced polymers and functional surfaces. purkh.comroyalsocietypublishing.org For instance, they are key components in the synthesis of polyurethanes and can be grafted onto polymer surfaces to introduce specific functionalities. solubilityofthings.comroyalsocietypublishing.org This surface modification can influence properties like biocompatibility, adhesion, and photochromism, opening avenues for the creation of novel biomaterials and smart materials. royalsocietypublishing.orgnih.gov

Historical Trajectories and Key Milestones in N-(1-Phenylethyl)aniline Research

While a detailed historical account of the initial synthesis of this compound is not extensively documented in readily available literature, its research trajectory is intrinsically linked to the broader development of synthetic methodologies for secondary amines. Traditional methods for synthesizing secondary amines, such as the N-monoalkylation of primary amines and the reductive amination of carbonyl compounds, have been known for a considerable time. researchgate.net

A significant milestone in the synthesis of this compound and its derivatives has been the advent of transition-metal-catalyzed cross-coupling reactions. researchgate.net These methods offer greater efficiency and selectivity in the formation of the C-N bond. For instance, palladium-catalyzed hydroamination of alkynes with anilines provides a direct route to the corresponding imines, which can then be reduced to yield this compound derivatives. mdpi.com More recently, the Chan-Lam amination reaction has been explored for the coupling of benzylic boronic esters with anilines, further expanding the synthetic toolkit for accessing this class of compounds. acs.org

The development of stereoselective synthetic methods represents another key area of progress. The use of chiral catalysts, such as chiral Brønsted acids, in transfer hydrogenation reactions has enabled the enantioselective synthesis of this compound derivatives, which is crucial for applications in medicinal chemistry and materials science where chirality plays a critical role. nih.gov

Current Research Landscape and Emerging Scientific Questions Pertaining to this compound

The current research landscape for this compound is vibrant and multifaceted, with ongoing investigations into its synthesis, reactivity, and applications. A major focus is the development of more efficient, sustainable, and selective synthetic methods. This includes the use of earth-abundant metal catalysts and the exploration of novel reaction pathways to minimize waste and improve atom economy. bohrium.com

A significant area of emerging research involves the use of this compound and its derivatives as platforms for the synthesis of complex nitrogen-containing heterocyclic compounds. bohrium.com Researchers are designing and optimizing reactions that leverage the inherent reactivity of the this compound scaffold to construct intricate molecular architectures with potential applications in medicinal chemistry and materials science. bohrium.com

Furthermore, the photochromic properties of Schiff bases derived from this compound are a subject of growing interest. nih.gov The ability of these molecules to undergo reversible color changes upon exposure to light opens up possibilities for their use in smart materials, such as optical switches and data storage devices. nih.gov

Emerging scientific questions include:

How can we develop highly enantioselective and scalable synthetic routes to chiral this compound derivatives?

What are the full mechanistic details of the transition-metal-catalyzed reactions involving this compound, and how can this understanding be used to design more efficient catalysts?

What is the full potential of this compound-based scaffolds in the development of novel therapeutic agents and advanced functional materials?

How can the photochromic properties of this compound derivatives be precisely tuned for specific technological applications?

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 779-54-4 | scbt.com |

| Molecular Formula | C₁₄H₁₅N | scbt.com |

| Molecular Weight | 197.28 g/mol | scbt.com |

| Appearance | Yellow liquid | thieme-connect.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ = 7.35–7.31 (m, 4 H), 7.24–7.21 (m, 1 H), 6.65–6.63 (m, 1 H), 6.52–6.49 (m, 2 H), 4.47 (q, J = 6.9 Hz, 1 H), 4.01 (br s, 1 H), 1.50 (d, J = 6.9 Hz, 3 H) | thieme-connect.com |

| ¹³C NMR (100 MHz, CDCl₃) | δ = 147.4, 145.4, 129.2, 128.8, 127.0, 126.0, 117.3, 113.4, 53.6, 25.2 | thieme-connect.com |

| IR (neat) | 3059, 3030, 2977, 2850, 1600, 1503, 1484, 1069 cm⁻¹ | thieme-connect.com |

| GC-MS Top 5 Peaks (m/z) | 182, 197, 105, 93, 77 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(1-phenylethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2-12,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUERBKSXAYWVGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40999085 | |

| Record name | N-(1-Phenylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779-54-4 | |

| Record name | N-(1-Phenylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 1 Phenylethyl Aniline and Its Structural Analogues

Catalytic Approaches to the Synthesis of N-(1-Phenylethyl)aniline

Catalytic methods offer efficient, atom-economical routes to this compound by forming the crucial carbon-nitrogen bond through various activation modes. These strategies often rely on transition metal complexes or other catalytic species to facilitate the reaction between readily available precursors.

Transition Metal-Catalyzed Hydroamination Reactions

Hydroamination, the direct addition of an N-H bond across a C-C multiple bond, represents a highly atom-efficient method for amine synthesis. The synthesis of this compound is achieved via the Markovnikov addition of aniline (B41778) to styrene.

Palladium complexes have proven to be effective catalysts for this transformation. Research has shown that a combination of a palladium(II) source, such as palladium trifluoroacetate [Pd(OC(O)CF₃)₂], a phosphine (B1218219) ligand like 1,1'-bis(diphenylphosphino)ferrocene (DPPF), and a Brønsted acid co-catalyst like triflic acid (HOTf) can achieve high yields. organic-chemistry.org This catalytic system facilitates the regioselective addition of aniline to the vinyl group of styrene, directly yielding the desired this compound product. The reaction is essentially irreversible, which is a crucial factor for developing asymmetric variants. acs.org While various late transition metals have been explored, palladium-based systems remain prominent for the hydroamination of vinylarenes with arylamines. acs.orgbwise.kr

Table 1: Palladium-Catalyzed Hydroamination of Styrene with Aniline Interactive data table. Click on headers to sort.

| Catalyst System | Ligand | Co-catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| [Pd(OC(O)CF₃)₂] | DPPF | HOTf | 100 | >99 | organic-chemistry.org |

Reductive Amination Strategies for this compound Formation

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. For this compound, this involves the reaction of acetophenone (B1666503) with aniline.

A classic method for this transformation is the Leuckart reaction , which utilizes ammonium (B1175870) formate (B1220265) or formamide as both the nitrogen source and the reducing agent at high temperatures (often >180°C). scribd.commdpi.com While effective, the harsh conditions can be a drawback. Optimized procedures for the reaction between acetophenone and formamide have reported yields of distilled product around 80%, with studies indicating that a maximum yield of 89% is achievable under specific conditions. scispace.comku.dk

More recent advancements have introduced milder, catalytic versions. For instance, a Cp*Rh(III) complex has been shown to catalyze the reductive amination of ketones using ammonium formate at significantly lower temperatures (50-70°C), affording primary amines in high yields. scribd.com Another modern approach employs tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst for the reduction of the intermediate imine using hydrosilanes as the reducing agent.

Table 2: Comparison of Reductive Amination Methods for Phenyl-ethanamine Synthesis Interactive data table. Click on headers to sort.

| Method | Reagents | Temperature (°C) | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Leuckart Reaction | Acetophenone, Formamide/H₂O | ~205 | 80-89 | scispace.comku.dk |

Direct C-N Coupling Methodologies

Direct C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, are powerful tools for forming aryl-nitrogen bonds. wikipedia.org This palladium-catalyzed reaction typically couples an aryl halide or triflate with an amine. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this would most commonly involve the reaction of bromobenzene with 1-phenylethylamine, or less commonly, the N-alkylation of aniline with a 1-phenylethyl halide.

The catalytic cycle for the Buchwald-Hartwig amination is well-established and involves three key steps:

Oxidative Addition : A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) species.

Amine Coordination and Deprotonation : The amine (R-NH₂) coordinates to the palladium center, and a base removes a proton to form a palladium amide complex.

Reductive Elimination : The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. libretexts.org

The development of various generations of phosphine ligands, such as bidentate ligands (e.g., BINAP, DPPF) and sterically hindered alkylphosphine ligands, has been crucial to expanding the scope and efficiency of this reaction, allowing it to proceed under milder conditions with a wide range of substrates. wikipedia.org

Asymmetric Synthesis of Enantiomerically Enriched this compound

The 1-phenylethyl moiety contains a stereocenter, meaning this compound can exist as two enantiomers. Asymmetric synthesis aims to produce one enantiomer selectively, a critical consideration in pharmaceutical chemistry where enantiomers can have different biological activities.

Chiral Auxiliary-Mediated Diastereoselective Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A viable strategy for the diastereoselective synthesis of this compound involves the use of a sulfinamide auxiliary, such as Ellman's auxiliary (tert-butanesulfinamide). osi.lv The synthesis would proceed via the following steps:

Condensation of acetophenone with an enantiopure tert-butanesulfinamide to form an N-sulfinyl ketimine.

Diastereoselective reduction of the C=N bond. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the hydride reducing agent to the opposite face, thus creating a chiral amine with high diastereoselectivity.

The resulting sulfinamide can then be N-arylated, for example, using a copper- or palladium-catalyzed reaction with a phenylboronic acid or halobenzene.

Finally, the sulfinyl auxiliary is cleaved under acidic conditions to yield the enantiomerically enriched this compound.

This approach leverages the temporary attachment of a chiral group to control the formation of the new stereocenter during the key reduction step. osi.lv

Enantioselective Catalytic Methods for Chiral this compound Production

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is often a more efficient approach than using stoichiometric chiral auxiliaries.

Asymmetric Hydroamination: The palladium-catalyzed hydroamination of vinylarenes can be rendered enantioselective by using chiral phosphine ligands. For the reaction of aniline with p-trifluoromethylstyrene, using a catalyst generated from [(R)-BINAP]Pd(OTf)₂ at room temperature afforded the corresponding amine product in 81% yield and 81% enantiomeric excess (ee). acs.org This demonstrates the feasibility of directly forming the chiral amine via an asymmetric C-N bond-forming reaction.

Direct Asymmetric Reductive Amination (DARA): DARA is a powerful one-pot method that combines imine formation and asymmetric reduction without isolating the intermediate. acs.org Several catalytic systems have been developed for the DARA of acetophenone. An iridium-f-Binaphane complex, in the presence of iodine and titanium(IV) isopropoxide, has been shown to be highly effective for the reaction of acetophenone with p-anisidine, yielding the product amine with 94% ee. google.com Similarly, ruthenium catalysts bearing chiral BINAP ligands, such as Ru(OAc)₂{(S)-binap}, are highly effective for the DARA of various ketones, including heteroaromatic ketones, achieving excellent enantioselectivities (up to >99% ee) with an ammonium salt as the nitrogen source. acs.org

Table 3: Selected Enantioselective Catalytic Methods for Chiral Amine Synthesis Interactive data table. Click on headers to sort.

| Reaction Type | Substrates | Catalyst System | Enantiomeric Excess (ee) (%) | Reference |

|---|---|---|---|---|

| Asymmetric Hydroamination | Aniline + p-CF₃-Styrene | [((R)-BINAP)Pd(OTf)₂] | 81 | acs.org |

| Asymmetric Reductive Amination | Acetophenone + p-Anisidine | Ir-f-Binaphane / I₂ / Ti(OiPr)₄ | 94 | google.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues is a important area of research, driven by the need for more sustainable, efficient, and environmentally benign chemical processes. This section explores methodologies that align with these principles, focusing on the use of alternative reaction media and the development of sustainable catalytic systems to improve energy efficiency and reduce waste.

Solvent-Free and Aqueous Reaction Environments

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry seeks to replace these solvents with less hazardous alternatives, such as water, or to eliminate the need for a solvent altogether.

Aqueous Media:

The synthesis of amines in aqueous environments represents a significant advancement in green chemistry. Water is an ideal solvent from an environmental perspective due to its non-toxic, non-flammable, and abundant nature. Reductive amination, a key reaction for the synthesis of this compound from acetophenone and aniline, has been successfully performed in aqueous media. Strategies to facilitate reactions in water include the use of nanomicelles, which can create hydrophobic cores to solubilize organic reactants, in conjunction with catalysts like Palladium on carbon (Pd/C) organic-chemistry.org. Furthermore, iridium complexes have been employed for transfer hydrogenation and reductive amination in aqueous solutions, using formic acid as a green hydrogen source organic-chemistry.org. A one-pot, three-component aza-Friedel–Crafts reaction catalyzed by a reusable Brønsted acidic ionic liquid in water has also been developed for synthesizing primary aniline-based indolylmethanes, showcasing the potential of aqueous systems for complex amine synthesis chemspider.comgoogle.com.

Solvent-Free Conditions:

Eliminating the solvent entirely offers benefits such as reduced waste, lower costs, and simplified purification processes. Solvent-free, or neat, reaction conditions have been explored for various reactions involving anilines. For instance, the reductive amination of aldehydes and ketones can be promoted by trimethyl borate with ammonia borane (B79455) as the reductant under solvent-free conditions organic-chemistry.org. Microwave irradiation is often coupled with solvent-free reactions to provide the necessary energy, leading to rapid and efficient synthesis. This has been demonstrated in the synthesis of N-phenylsuccinimide from aniline and succinic anhydride (B1165640) nih.gov. Similarly, Brønsted acidic ionic liquids have been shown to effectively catalyze the Friedel-Crafts reaction of anilines with aldehydes under solvent-free conditions, yielding triarylmethane derivatives in high yields unive.it.

Table 1: Comparison of Reaction Environments for Aniline Derivatives Synthesis

| Reaction Type | Methodology | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Reductive Amination | Pd/C in Nanomicelles | Water | Environmentally benign, mild conditions. | organic-chemistry.org |

| Reductive Amination | Iridium Complex / Formic Acid | Water | Uses a green hydrogen source, efficient. | organic-chemistry.org |

| Aza-Friedel–Crafts | Brønsted Acidic Ionic Liquid | Water | Metal-free, catalyst is recyclable. | chemspider.comgoogle.com |

| Reductive Amination | Trimethyl Borate / Ammonia Borane | Solvent-Free | High atom economy, no solvent waste. | organic-chemistry.org |

| Imide Synthesis | Microwave Irradiation | Solvent-Free | Rapid reaction times, energy efficient. | nih.gov |

| Friedel-Crafts Reaction | Brønsted Acidic Ionic Liquid | Solvent-Free | Metal-free, high yields. | unive.it |

Sustainable Catalytic Systems and Energy Efficiency

The development of sustainable catalysts and energy-efficient reaction protocols are central tenets of green chemistry. This involves designing highly active and selective catalysts that can be easily recovered and reused, as well as employing energy sources like microwave irradiation to reduce reaction times and energy consumption.

Sustainable and Recyclable Catalysts:

For the synthesis of this compound via reductive amination of acetophenone and aniline, significant research has focused on replacing stoichiometric reagents with catalytic systems, particularly those based on abundant and non-precious metals.

Iron-based Catalysts: A recyclable iron-based Lewis catalyst, Aquivion-Fe, has been developed to promote imine formation, which is a key step in the reductive amination process kanto.co.jp.

Noble Metal Nanoparticles: While often using precious metals, the high activity of nanoparticle catalysts allows for very low catalyst loadings. Heterogeneous Rh/Pt bimetallic nanoparticles have proven effective for the N-alkylation of anilines and can be recovered and reused for multiple cycles organic-chemistry.org.

Iridium Catalysts: Iridium-based catalysts have demonstrated exceptionally high catalytic activity in the reductive amination of acetophenone, achieving a substrate-to-catalyst ratio (S/C) of up to 10,000, which minimizes catalyst waste bris.ac.uk. Single-atom iridium catalysts doped onto polypyrrole have also been shown to be highly active and recyclable for N-alkylation reactions ijrbat.in.

Metal-Free Catalysts: Tris(pentafluorophenyl)borane, B(C6F5)3, serves as a metal-free Lewis acid catalyst for reductive amination using hydrosilanes. A key advantage is its tolerance to water, which is a byproduct of the initial condensation step, making it robust for one-pot syntheses eurekaselect.com.

Energy Efficiency and Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for enhancing energy efficiency. By directly heating the reaction mixture, microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields.

Microwave heating has been successfully applied to various synthetic steps relevant to this compound. For example, the N-alkylation of acetanilide derivatives using microwave irradiation in the presence of a phase-transfer catalyst is significantly faster than conventional heating methods nih.gov. Microwave assistance has also been shown to be highly effective for the aza-Michael addition of anilines to chalcones, promoting the desired monoalkylation product researchgate.net. The synthesis of anilines from activated aryl halides has also been achieved in water under microwave irradiation, completely avoiding the need for transition metals, ligands, or organic solvents.

Table 2: Performance of Catalytic Systems in the Reductive Amination of Acetophenone

| Catalyst System | Reductant/H2 Source | Key Features | Reference |

|---|---|---|---|

| Aquivion-Fe | NaBH4 | Recyclable iron-based Lewis acid. | kanto.co.jp |

| Rh/Pt Nanoparticles | H2 | Heterogeneous, reusable catalyst. | organic-chemistry.org |

| Iridium-Picolinamide Complex | Ammonium Formate | High catalytic activity (S/C up to 10,000). | bris.ac.uk |

| B(C6F5)3 | Hydrosilanes | Metal-free, water-tolerant Lewis acid. | eurekaselect.com |

| Copper-based catalysts | H2 | Heterogeneous, no additives required, high selectivity. |

Reactivity and Transformational Chemistry of N 1 Phenylethyl Aniline

Chemical Derivatization of the Amine Functionality

The nitrogen atom in N-(1-Phenylethyl)aniline possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows for a variety of chemical transformations that modify the amine group, altering its electronic properties and steric environment.

Acylation, Sulfonylation, and Alkylation Reactions

Acylation: The secondary amine of this compound can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides to form the corresponding amide. This transformation is significant for several reasons. Firstly, it serves as a robust protection strategy for the amine. The resulting N-acyl group is significantly less basic and nucleophilic due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl oxygen. This electronic change prevents unwanted side reactions at the nitrogen, such as protonation or oxidation, which is particularly useful when performing reactions on the aromatic rings, like Friedel-Crafts reactions that are otherwise problematic for anilines youtube.com.

Sulfonylation: Analogous to acylation, N-sulfonylation involves the reaction of this compound with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to yield a sulfonamide. This reaction is an effective method for protecting the amine group. The resulting sulfonamide is a stable functional group that is resistant to many reaction conditions. Efficient methods for the N-sulfonylation of various amines, including anilines, have been developed using reagents like p-toluenesulfonyl chloride under ultrasonic conditions, achieving high yields in short reaction times researchgate.net.

Alkylation: As a secondary amine, this compound can undergo further N-alkylation to produce a tertiary amine. This is typically achieved by reaction with alkyl halides. However, modern methods often employ alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" methodology. In these processes, a catalyst (often based on transition metals like iridium, palladium, or iron) temporarily oxidizes the alcohol to an aldehyde, which then condenses with the secondary amine to form an iminium ion intermediate. This intermediate is subsequently reduced in situ by the hydrogen that was "borrowed" from the alcohol, yielding the N-alkylated tertiary amine and regenerating the catalyst researchgate.net. Selective N-alkylation of anilines can also be achieved using zeolite catalysts, where reaction conditions such as temperature can be tuned to favor N-alkylation over C-alkylation of the aromatic ring google.com.

| Transformation | Reagent/Catalyst System | Product Type | Key Features |

|---|---|---|---|

| Acylation | Acid Chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O) | Amide | Protects amine; reduces basicity and nucleophilicity. |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) / Base | Sulfonamide | Forms a stable protecting group. |

| Alkylation | Alcohol (R'OH) / Transition Metal Catalyst | Tertiary Amine | Proceeds via "borrowing hydrogen" mechanism. |

| Alkylation | Alkyl Halide (R'X) | Tertiary Amine | Classical SN2 reaction. |

Formation and Reactivity of N-(1-Phenylethyl)imines and Schiff Bases

Imines, also known as Schiff bases, are characterized by a carbon-nitrogen double bond (C=N). They are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone) masterorganicchemistry.comredalyc.org. As this compound is a secondary amine, it cannot form a stable, neutral imine because it lacks a second hydrogen atom on the nitrogen to be eliminated as water.

However, the reaction of a secondary amine with a carbonyl compound can lead to the formation of a cationic species known as an iminium ion (RR'C=N⁺R''R'''). This process is often the rate-determining step in catalytic cycles involving secondary amines rsc.org. The iminium ion is a potent electrophile and a key reactive intermediate in many organic transformations, including Mannich reactions and organocatalytic cycles. The formation of an iminium ion from this compound would render the carbon atom of the original carbonyl group highly susceptible to attack by nucleophiles. The chirality of the 1-phenylethyl group could, in principle, influence the stereochemical outcome of such nucleophilic additions to the iminium ion.

It is crucial to distinguish the reactivity of this compound from its primary amine precursor, (R)- or (S)-1-phenylethylamine. The latter is widely used as a chiral auxiliary to form chiral imines, which then undergo diastereoselective reactions nih.gov. In the context of this compound itself, its role in C=N bond formation is primarily through the generation of transient, electrophilic iminium ions.

Stereoselective Transformations and Chiral Recognition Utilizing this compound

The presence of a stereocenter at the benzylic position makes this compound a valuable chiral molecule. This chirality can be exploited to direct the stereochemical outcome of reactions, a fundamental concept in asymmetric synthesis.

Diastereoselective Additions and Reductions

Chiral amines and their derivatives are frequently used as auxiliaries or catalysts to induce diastereoselectivity in chemical reactions osi.lvsigmaaldrich.com. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemical course of a reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the product sigmaaldrich.comsemanticscholar.org.

While direct applications of this compound as a chiral auxiliary are not extensively documented, the closely related compound, bis((R)-1-phenylethyl)amine, is used to form chiral lithium amide bases. These bases can direct the diastereoselective lithiation and subsequent addition reactions, demonstrating that the 1-phenylethyl moiety is effective at creating a chiral environment that can differentiate between diastereotopic protons or faces of a prochiral electrophile.

Furthermore, the general principle of using chiral amines to control stereoselectivity is well-established. For instance, chiral allylsilanes have been shown to react with N-acyliminium ions with a high degree of stereochemical control nih.gov. The chiral environment provided by the N-(1-Phenylethyl) group can influence the transition state of a reaction, favoring the formation of one diastereomer over another. This control is typically achieved through steric hindrance, where the bulky phenyl and methyl groups of the chiral auxiliary block one face of the reacting molecule, forcing the incoming reagent to attack from the less hindered face williams.edu.

Kinetic Resolution Strategies for this compound

Kinetic resolution is a technique used to separate a racemic mixture of chiral molecules by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent wikipedia.org. The result is an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer.

For a racemic mixture of (R)- and (S)-N-(1-Phenylethyl)aniline, kinetic resolution could be achieved through several methods. A common and effective strategy is enzyme-catalyzed acylation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are known to exhibit high enantioselectivity in the acylation of chiral amines and alcohols nih.govscielo.br. In a typical setup, the racemic amine is treated with an acyl donor (e.g., vinyl acetate) in the presence of the lipase. The enzyme will selectively acylate one enantiomer at a much faster rate, allowing for the separation of the resulting amide from the unreacted, enantioenriched amine.

This principle has been extensively applied to the resolution of the precursor, (±)-1-phenylethylamine nih.gov. By extension, a similar enzymatic process could resolve racemic this compound. If the unreacted enantiomer can be racemized in situ, a dynamic kinetic resolution (DKR) can be achieved, theoretically allowing for a 100% yield of a single enantiomer of the acylated product nih.govscielo.br.

| Method | Chiral Agent | Principle of Separation | Potential Products |

|---|---|---|---|

| Enzymatic Acylation | Lipase (e.g., CALB) | One enantiomer is acylated faster by the enzyme. | Enantioenriched this compound and the corresponding chiral amide. |

| Asymmetric Amination | Chiral Phosphoric Acid | One enantiomer reacts faster in a C-N bond-forming reaction on the aniline (B41778) ring. | Enantioenriched this compound and a diastereomeric product. rsc.org |

Modifications and Functionalization of the Aromatic Ring Systems

The two aromatic rings in this compound can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. The N-(1-phenylethyl)amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions of the aniline ring wikipedia.orgbyjus.com. This is due to the ability of the nitrogen's lone pair to donate electron density into the ring, stabilizing the cationic intermediate (the sigma complex) formed during the substitution wikipedia.orgchemistrysteps.com.

Sulfonylation: A notable reaction is the direct C-H sulfonylation of the aniline ring. Using visible-light photoredox catalysis, aniline derivatives can react with sulfinate salts or sulfonamides to install a sulfonyl group, typically at the less sterically hindered ortho or para position acs.orgnih.govchemrxiv.org. This method is valued for its mild conditions and tolerance of various functional groups nih.gov.

| Aniline Substrate | Sulfonyl Source | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| N,N-dimethyl-p-toluidine | Sodium methanesulfinate | Ir catalyst, K₂S₂O₈, blue LEDs, CH₃CN/H₂O | 85% | nih.gov |

| N,N-dimethylaniline | Sodium methanesulfinate | Ir catalyst, K₂S₂O₈, blue LEDs, CH₃CN/H₂O | 83% | nih.gov |

Nitration and Halogenation: Other common electrophilic substitutions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., using Br₂). Due to the high activation of the ring by the amino group, these reactions can be very rapid and may lead to polysubstitution byjus.com. For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline (B120722) byjus.com. To achieve monosubstitution, the reactivity of the amino group is often tempered by prior acylation, which converts the strongly activating -NHR group into the moderately activating -N(Ac)R group. Nitration of anilines in strong acid can also lead to significant amounts of the meta-substituted product, because protonation of the amino group forms an anilinium ion (-N⁺H₂R), which is a deactivating, meta-directing group byjus.comquora.com.

Aza-Friedel–Crafts Alkylation: The electron-rich aniline ring can also act as a nucleophile in Friedel–Crafts type reactions. In the aza-Friedel–Crafts reaction, the aniline derivative attacks an imine electrophile. Highly enantioselective versions of this reaction have been developed using chiral transition metal complexes, allowing for the alkylation of anilines at the para position with cyclic N-sulfonyl α-ketiminoesters to generate products with α-quaternary amino esters in high yield and enantiomeric excess rsc.org.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of this compound in aromatic substitution reactions is governed by the electronic properties of its two aromatic rings and the directing influence of the secondary amine linkage. The aniline ring is electron-rich, while the phenylethyl ring is electronically more akin to toluene.

Electrophilic Aromatic Substitution (EAS)

The N-(1-phenylethyl) group is a potent activating group for electrophilic aromatic substitution on the aniline ring. The nitrogen atom's lone pair of electrons donates significant electron density into the aniline's π-system, rendering the ortho and para positions highly nucleophilic. wikipedia.orgbyjus.com This strong activation facilitates reactions with a wide range of electrophiles, often under milder conditions than those required for benzene.

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile (E+) to form a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. makingmolecules.com Subsequent deprotonation restores the aromaticity of the ring. For this compound, the nitrogen atom can further stabilize the positive charge in the intermediate when the attack occurs at the ortho or para positions, which is why these positions are strongly favored. wikipedia.org

Key electrophilic aromatic substitution reactions applicable to the aniline ring of this compound include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group. Due to the high reactivity of the aniline ring, the reaction can lead to multiple nitration products and oxidation. To control the reaction, the amine is often first acylated to moderate its activating effect. However, direct nitration can yield a mixture of ortho and para isomers, such as 2-Nitro-N-(1-phenylethyl)aniline and 4-nitro-N-(1-phenylethyl)aniline. chemsrc.comchemsrc.com In strongly acidic media, protonation of the amino group forms an anilinium ion, which is a meta-directing deactivator, leading to the formation of some meta-substituted product. byjus.com

Halogenation: Treatment with bromine water or other halogenating agents leads to the rapid substitution of hydrogen atoms at the ortho and para positions. The reaction is often so fast that it can result in polysubstitution, such as the formation of a 2,4,6-tribromo derivative. byjus.com

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group, typically at the para position due to steric hindrance from the bulky 1-phenylethyl substituent at the ortho positions. byjus.com

The table below summarizes the expected outcomes of electrophilic aromatic substitution on the aniline moiety.

| Reaction | Reagent | Typical Product(s) |

| Nitration | HNO₃ / H₂SO₄ | p-Nitro-N-(1-phenylethyl)aniline, o-Nitro-N-(1-phenylethyl)aniline |

| Bromination | Br₂ / H₂O | 2,4,6-Tribromo-N-(1-phenylethyl)aniline |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-N-(1-phenylethyl)benzenesulfonic acid |

Nucleophilic Aromatic Substitution (SNAr)

This compound can participate in nucleophilic aromatic substitution reactions in two distinct ways: as a nucleophile or as a substrate when suitably modified.

As a Nucleophile: The nitrogen atom of this compound is nucleophilic and can attack an electron-deficient aromatic ring that contains a good leaving group (typically a halide) and at least one strong electron-withdrawing group (such as a nitro group) at the ortho or para position. chemistrysteps.compressbooks.pubmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. chemistrysteps.com For instance, reacting this compound with 1-fluoro-2,4-dinitrobenzene (B121222) would yield N-(2,4-dinitrophenyl)-N-(1-phenylethyl)aniline.

As a Substrate: For one of the aromatic rings of this compound to act as a substrate for SNAr, it must be rendered electron-poor. This can be achieved by introducing potent electron-withdrawing groups, such as nitro groups. For example, a derivative like 1-chloro-4-nitro-N-(1-phenylethyl)benzene could react with a strong nucleophile like sodium methoxide. The reaction rate is enhanced by the presence of electron-withdrawing groups that stabilize the intermediate carbanion. pressbooks.pub

The table below illustrates how this compound can act as a nucleophile in a typical SNAr reaction.

| Substrate | Nucleophile | Conditions | Product |

| 1-Fluoro-2,4-dinitrobenzene | This compound | Base, Heat | N-(2,4-dinitrophenyl)-N-(1-phenylethyl)aniline |

Metal-Catalyzed Cross-Coupling Reactions on this compound Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound, particularly halogenated versions, are excellent substrates for these transformations, enabling the synthesis of complex molecular architectures. The three primary steps in these catalytic cycles are typically oxidative addition, transmetalation (for C-C coupling) or coordination/deprotonation (for C-N coupling), and reductive elimination. acs.org

Palladium-Catalyzed Reactions:

Palladium catalysis is widely employed for cross-coupling reactions. nih.gov

Buchwald-Hartwig Amination: This reaction is a cornerstone of C-N bond formation. A halogenated derivative, such as 4-bromo-N-(1-phenylethyl)aniline, can be coupled with another amine in the presence of a palladium catalyst and a strong base to form a more complex triarylamine derivative. Conversely, this compound itself can be synthesized by coupling an aryl halide (e.g., bromobenzene) with 1-phenylethylamine. researchgate.netnih.gov

Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling an organohalide with an organoboron compound. A derivative like 4-bromo-N-(1-phenylethyl)aniline can react with an arylboronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base to yield N-(1-phenylethyl)-[1,1'-biphenyl]-4-amine. nih.gov

Nickel-Catalyzed Reactions:

As a more cost-effective and earth-abundant alternative to palladium, nickel catalysis has seen significant growth. ucla.edu Nickel catalysts are particularly effective for coupling aryl chlorides, which are often less reactive than bromides and iodides in palladium-catalyzed systems. researchgate.netnih.gov Nickel-based systems can be used for both C-N (Buchwald-Hartwig type) and C-C (Suzuki type) couplings of this compound derivatives. researchgate.net

Copper-Catalyzed Reactions:

Copper-catalyzed reactions, such as the Ullmann condensation, represent the classic method for C-N bond formation. Modern advancements have led to milder reaction conditions. chemrxiv.org A halogenated this compound derivative can be coupled with various nucleophiles, including amines and phenols, using a copper catalyst, often in the presence of a specific ligand. nih.govchemrxiv.org

The following table provides examples of metal-catalyzed cross-coupling reactions using a hypothetical derivative, 4-bromo-N-(1-phenylethyl)aniline, as the starting material.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | N-(1-phenylethyl)-[1,1'-biphenyl]-4-amine |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | N1-(1-phenylethyl)-N4-phenylbenzene-1,4-diamine |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 4-(2-phenylvinyl)-N-(1-phenylethyl)aniline |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | N-(1-phenylethyl)-4-(phenylethynyl)aniline |

| Stille Coupling | Phenyl(tributyl)stannane | Pd(PPh₃)₄ | N-(1-phenylethyl)-[1,1'-biphenyl]-4-amine |

Advanced Analytical Methodologies for the Characterization and Purity Assessment of N 1 Phenylethyl Aniline

Spectroscopic Techniques for Structural and Conformational Elucidation

Spectroscopic methods provide fundamental information regarding the molecular structure, connectivity, and functional groups present in N-(1-Phenylethyl)aniline.

High-resolution NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of all proton and carbon signals can be achieved.

¹H NMR provides information on the chemical environment and connectivity of protons. The spectrum of this compound displays distinct signals for the aliphatic protons (the methyl and methine groups of the phenylethyl moiety), the N-H proton of the secondary amine, and the aromatic protons of the two phenyl rings. The methine proton appears as a quartet due to coupling with the adjacent methyl protons, which in turn appear as a doublet. rsc.org The N-H proton signal is often broad and its chemical shift can be concentration-dependent. rsc.org

¹³C NMR reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound shows signals corresponding to the aliphatic methyl and methine carbons, as well as distinct signals for the aromatic carbons of both the aniline (B41778) and phenylethyl rings. rsc.org

2D NMR techniques, such as COSY, HSQC, and HMBC, are employed to confirm the assignments made from 1D spectra.

COSY (Correlation Spectroscopy) establishes proton-proton coupling relationships, for instance, confirming the connectivity between the methine (CH) and methyl (CH₃) protons of the ethyl group. rsc.orgsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons. rsc.orgsdsu.eduemerypharma.com

The following tables summarize the assigned chemical shifts for this compound in deuterated chloroform (B151607) (CDCl₃). rsc.org

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy is particularly sensitive to polar bonds. The IR spectrum of this compound is expected to show a characteristic absorption band for the N-H stretching vibration of the secondary amine in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. The C-N stretching vibration gives rise to a peak in the 1250-1350 cm⁻¹ region. Furthermore, characteristic peaks for C=C stretching in the aromatic rings are found in the 1450-1600 cm⁻¹ region, and strong bands related to aromatic C-H out-of-plane bending appear in the 690-900 cm⁻¹ range, which can help confirm the substitution patterns of the phenyl rings. nist.gov

Raman Spectroscopy , which detects vibrations that cause a change in polarizability, is complementary to FT-IR. It is often more sensitive to non-polar bonds, such as the C=C bonds in the aromatic rings, providing strong signals in the fingerprint region. The C-N stretching vibration is also observable in the Raman spectrum. researchgate.netnih.gov The combination of FT-IR and Raman provides a more complete vibrational profile of the molecule.

The table below lists the expected key vibrational frequencies for this compound.

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular mass and elemental composition of this compound. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, allowing for the calculation of a unique elemental formula (C₁₄H₁₅N), which confirms the compound's identity and purity.

Electron Ionization (EI) is a common technique that, in addition to providing the molecular ion peak (M⁺˙), causes predictable fragmentation of the molecule. Analyzing this fragmentation pattern provides further structural confirmation. chemguide.co.uk For this compound, the molecular ion peak is observed at an m/z corresponding to its molecular weight (197). A key fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu The most abundant fragment ion (base peak) in the spectrum of this compound is often observed at m/z 182, corresponding to the loss of a methyl radical (•CH₃), a classic alpha-cleavage. Other significant fragments can include the phenyl cation (m/z 77) and the tropylium (B1234903) ion (m/z 91) or related aromatic fragments.

The table below details the key mass spectrometric data for this compound.

Chromatographic Techniques for Separation and Enantiomeric Purity Determination

Chromatographic methods are essential for separating this compound from impurities and, critically, for resolving its two enantiomers to determine enantiomeric purity or excess (ee).

Chiral HPLC is the predominant method for the analytical and preparative separation of enantiomers. phenomenex.comnih.govchromatographyonline.com The technique relies on the use of a Chiral Stationary Phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus separation.

For the separation of this compound and related basic amines, polysaccharide-based CSPs are highly effective. These columns, which feature chiral selectors such as cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, are versatile and widely used. nih.gov

The choice of mobile phase is critical for achieving optimal separation.

Normal-Phase Mode: Typically uses mixtures of alkanes (e.g., hexane, heptane) with an alcohol modifier (e.g., isopropanol, ethanol). Small amounts of a basic additive, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), are often required to prevent peak tailing and improve resolution by masking residual acidic silanol (B1196071) groups on the silica support.

Polar Organic Mode: Utilizes polar solvents like acetonitrile (B52724) and/or methanol, often with acidic and basic additives to control ionization and interaction with the CSP.

Reversed-Phase Mode: Employs aqueous buffers mixed with acetonitrile or methanol. This mode is also viable, particularly with modern immobilized polysaccharide CSPs.

Protein-based CSPs, such as those using α₁-acid glycoprotein (B1211001) (AGP) or cellobiohydrolase (CBH), also show broad applicability for the separation of chiral amines under reversed-phase conditions. nih.gov

The table below outlines typical starting conditions for developing a chiral HPLC method for this class of compound.

Chiral Gas Chromatography is a high-resolution technique well-suited for the analysis of volatile and thermally stable compounds. chromatographyonline.com Direct analysis of underivatized secondary amines like this compound can be challenging due to their polarity, which can lead to poor peak shape and interaction with the column.

A common and highly effective strategy is to derivatize the amine prior to analysis. Acylation, for example with trifluoroacetic anhydride (B1165640) (TFAA) to form the N-trifluoroacetyl (TFA) derivative, is frequently employed. This process neutralizes the basic nitrogen, reduces polarity, and increases volatility, resulting in significantly improved chromatographic performance. wiley.comsigmaaldrich.com

The separation of these chiral derivatives is most often achieved using CSPs based on modified cyclodextrins. wiley.comchromatographyonline.comresearchgate.net Cyclodextrins are chiral, cyclic oligosaccharides that can be derivatized with various functional groups to create a wide range of selectivities for different enantiomeric pairs. chromatographyonline.comgcms.cz Columns containing derivatized β- and γ-cyclodextrins are particularly common for this purpose.

A typical analysis involves injecting the derivatized sample onto a capillary column coated with a cyclodextrin-based CSP. The separation is optimized by adjusting the oven temperature program and carrier gas flow rate.

The following table summarizes a typical GC method for the analysis of a closely related derivatized chiral amine. wiley.comsigmaaldrich.com

Table of Mentioned Compounds

Chiroptical Spectroscopy for Absolute Configuration Assignment (e.g., Optical Rotatory Dispersion, Circular Dichroism)

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For this compound, a chiral amine, chiroptical spectroscopic methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), serve as powerful non-destructive techniques for assigning the absolute spatial arrangement of its enantiomers, (R)-N-(1-Phenylethyl)aniline and (S)-N-(1-Phenylethyl)aniline.

These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. This interaction provides unique spectral fingerprints for each enantiomer, allowing for their unambiguous identification and the determination of enantiomeric purity.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. The resulting ORD curve provides information about the stereochemistry of the molecule. For a chiral molecule, the specific rotation [α] varies with the wavelength (λ) of the incident light. While specific rotation values are often reported at a single wavelength (typically the sodium D-line at 589 nm), the entire ORD curve offers a more comprehensive stereochemical profile.

For the related chiral precursor, 1-phenylethylamine, the (S)-enantiomer is known to be levorotatory, exhibiting a negative specific rotation, designated as (S)-(-)-1-phenylethylamine. Conversely, the (R)-enantiomer is dextrorotatory, denoted as (R)-(+)-1-phenylethylamine. This established relationship in the precursor strongly suggests a similar trend for this compound, where the (S)-enantiomer would be expected to exhibit a negative optical rotation and the (R)-enantiomer a positive one. Research on a related dimeric compound, (+)-Bis[(R)-1-phenylethyl]amine, further supports this, showing a strong positive optical rotation for the (R,R)-diastereomer.

A typical ORD curve for an enantiomer of this compound would display a plain curve at wavelengths away from any electronic transitions. However, in the region of an absorption band, the curve will exhibit a characteristic peak and trough, known as a Cotton effect. The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the chiral center.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. A CD spectrum is obtained by plotting the molar ellipticity [θ] or the difference in molar extinction coefficients (Δε) against the wavelength. Only chiral molecules that absorb light will exhibit a CD spectrum.

The aromatic chromophores within the this compound molecule (the phenyl and aniline rings) give rise to electronic transitions in the ultraviolet (UV) region. These transitions are expected to produce characteristic Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemical environment of the chromophore.

For instance, the (R)- and (S)-enantiomers of this compound will produce mirror-image CD spectra. A positive Cotton effect for one enantiomer will be observed as a negative Cotton effect for the other. This mirroring is a definitive tool for assigning the absolute configuration.

Vibrational Circular Dichroism (VCD): As an extension of CD into the infrared region, Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared radiation corresponding to vibrational transitions. VCD is particularly useful as it can probe the stereochemistry of the entire molecule, not just the environment around a UV-active chromophore. Studies on the closely related α-phenylethylamine have demonstrated the utility of VCD in elucidating its conformational and configurational details. By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration can be reliably determined.

The combination of experimental ORD and CD data with theoretical calculations, often employing density functional theory (DFT), provides a robust methodology for the assignment of the absolute configuration of this compound. The calculated spectra for a known configuration (e.g., the R-enantiomer) are compared with the experimental spectra. A match between the signs of the Cotton effects in both the experimental and calculated spectra allows for a confident assignment of the absolute configuration of the synthesized or isolated enantiomer.

Below are illustrative data tables representing the type of information obtained from chiroptical analysis for the enantiomers of this compound.

Table 1: Illustrative Optical Rotation Data for this compound Enantiomers

| Enantiomer | Wavelength (nm) | Specific Rotation [α] (degrees) |

| (R)-N-(1-Phenylethyl)aniline | 589 (D-line) | Positive (+) |

| (S)-N-(1-Phenylethyl)aniline | 589 (D-line) | Negative (-) |

Note: The signs are based on established trends for similar compounds. Actual numerical values would be determined experimentally.

Table 2: Illustrative Circular Dichroism Data for this compound Enantiomers

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (R)-N-(1-Phenylethyl)aniline | ~280 | Positive (+) |

| ~250 | Negative (-) | |

| (S)-N-(1-Phenylethyl)aniline | ~280 | Negative (-) |

| ~250 | Positive (+) |

Note: The wavelengths and signs of the Cotton effects are hypothetical and serve to illustrate the mirror-image relationship between the enantiomers' CD spectra.

Computational and Theoretical Studies on N 1 Phenylethyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) Investigations of Molecular Properties

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. For N-(1-Phenylethyl)aniline, DFT calculations would typically be employed to determine its optimized geometry, vibrational frequencies, and electronic properties such as dipole moment, polarizability, and electrostatic potential. These calculations are crucial for predicting the molecule's behavior in various chemical environments.

A typical DFT calculation for this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. The results would provide key molecular properties, which could be presented as follows:

Table 1: Calculated Molecular Properties of this compound (Hypothetical DFT Results)

| Property | Value | Unit |

|---|---|---|

| Ground State Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| Polarizability | Value | a.u. |

| Ionization Potential | Value | eV |

Note: The values in this table are hypothetical and would need to be calculated using appropriate DFT methods.

Molecular Orbital Analysis and Frontier Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, reflecting the areas of highest electron density. The LUMO is likely to be distributed over the phenyl rings. The energy difference between these orbitals dictates the molecule's electronic absorption properties and its reactivity in chemical reactions.

Table 2: Frontier Molecular Orbital Energies of this compound (Hypothetical)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

Note: These values are illustrative and would be determined from quantum chemical calculations.

Conformational Analysis and Stereochemical Modeling

The three-dimensional structure of this compound is not rigid, and various conformations are possible due to the rotation around single bonds. Conformational analysis is essential for understanding its biological activity and reaction pathways.

Potential Energy Surface Mapping and Energy Minima Identification

A Potential Energy Surface (PES) maps the energy of a molecule as a function of its geometry. sciepub.comwikipedia.org By scanning the PES, one can identify the stable conformations (energy minima) and the transition states that connect them. For this compound, the key dihedral angles to consider would be those around the C(phenyl)-N bond and the N-C(ethyl) bond.

Computational studies on similar flexible molecules have shown that multiple low-energy conformations can coexist at room temperature. nih.gov Identifying these minima is crucial for understanding the molecule's behavior in solution and its interaction with other molecules. The results of a PES scan can be visualized to show the energy landscape and the preferred molecular shapes.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. semanticscholar.orgnih.gov Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into quantum chemical calculations to simulate the effect of a solvent on the conformational equilibrium.

For this compound, a polar solvent is expected to stabilize conformations with a larger dipole moment. This can lead to a shift in the population of different conformers compared to the gas phase. Understanding these solvent effects is critical for predicting the molecule's behavior in realistic chemical systems.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, one can map out the entire reaction pathway. researchgate.netbeilstein-journals.org

For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies can provide detailed insights into the reaction mechanism. For example, in the synthesis of this compound via reductive amination of acetophenone (B1666503) with aniline, DFT calculations could be used to model the formation of the imine intermediate and its subsequent reduction.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. researchgate.net Locating the transition state structure and calculating its energy is crucial for determining the reaction rate. Vibrational frequency analysis is used to confirm that a calculated structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Computational Probes of Catalytic Cycles

The synthesis of this compound and related chiral amines is often achieved through catalytic reductive amination. Computational studies have been pivotal in mapping out the energetic landscapes of these catalytic cycles, identifying key intermediates and transition states. A notable example is the iridium-catalyzed direct asymmetric reductive amination, which provides a framework for understanding the synthesis of such chiral amines.

In a typical catalytic cycle for this transformation, computational models can probe the mechanism of action of the iridium catalyst in conjunction with chiral phosphoramidite (B1245037) ligands. DFT studies suggest that the reaction pathway involves the coordination of the amine substrate to the iridium center. This interaction is often stabilized by non-covalent interactions, such as hydrogen bonding between the amine's N-H group and an oxygen atom on the phosphoramidite ligand.

The catalytic cycle can be computationally dissected into several key steps:

Iminium Formation: The initial reaction between the ketone (acetophenone) and the amine (aniline) to form an iminium ion intermediate.

Hydride Transfer: The transfer of a hydride from the iridium complex to the iminium ion. Computational analysis of this step is crucial for understanding the enantioselectivity of the reaction.

Product Release and Catalyst Regeneration: The dissociation of the chiral amine product from the catalyst, which then becomes available for the next catalytic turnover.

DFT calculations can provide the relative free energies of the intermediates and transition states throughout this cycle. For instance, in the iridium-catalyzed reductive amination, computational studies have indicated that the hydride addition likely occurs via an outer-sphere transition state. In this transition state, hydrogen bonding between a chloride ligand on the iridium and a hydrogen atom plays a significant role in stabilizing the arrangement that leads to the major enantiomer.

The following table summarizes hypothetical energy values for key steps in a computationally modeled catalytic cycle for the formation of a chiral amine, illustrating how computational probes can quantify the energetics of the reaction pathway.

| Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |

| 1 | Catalyst-Substrate Complex | 0.0 |

| 2 | Iminium Formation Transition State | +15.2 |

| 3 | Iminium-Catalyst Complex | -5.8 |

| 4 | Hydride Transfer Transition State (Major Enantiomer) | +10.5 |

| 5 | Hydride Transfer Transition State (Minor Enantiomer) | +12.3 |

| 6 | Product-Catalyst Complex | -18.7 |

This is an interactive data table based on representative data from computational studies of similar reactions.

Prediction of Regio- and Stereoselectivity

A primary goal of computational studies in the synthesis of this compound is the accurate prediction of stereoselectivity. The chirality of the final product is determined during the hydride transfer step, and computational models can elucidate the factors governing this selectivity.

The enantiomeric outcome is dictated by the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers. DFT calculations can model these transition states with high accuracy, allowing researchers to understand the origin of the observed enantiomeric excess.

Key factors influencing stereoselectivity that can be analyzed computationally include:

Steric Interactions: The steric hindrance between the substituents on the iminium ion and the chiral ligand can favor one transition state over the other. Computational models can precisely quantify these steric clashes.

Electronic Effects: The electronic properties of the ligand and substrate can influence the geometry and stability of the transition states.

Non-Covalent Interactions: As mentioned, hydrogen bonding and other non-covalent interactions between the substrate and the chiral ligand-metal complex can play a crucial role in orienting the substrate for a selective hydride attack.

For example, in the context of iridium-catalyzed asymmetric reductive amination with sterically tunable chiral phosphoramidite ligands, DFT studies have shown that the ligand can create a well-defined chiral pocket around the metal center. nih.gov The substrate is oriented within this pocket to minimize steric repulsion, and specific hydrogen-bonding interactions, such as (N)H-O(P) and Cl-H, further lock the substrate into a preferred conformation for the hydride transfer. nih.gov

The table below presents hypothetical calculated energy differences for transition states leading to the major and minor enantiomers of a chiral amine, showcasing how computational predictions correlate with experimental outcomes.

| Chiral Ligand | Transition State (Major) Energy (kcal/mol) | Transition State (Minor) Energy (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted ee (%) |

| Ligand A | 10.5 | 12.3 | 1.8 | 90 |

| Ligand B | 9.8 | 12.8 | 3.0 | 99 |

| Ligand C | 11.2 | 11.9 | 0.7 | 50 |

This is an interactive data table based on representative data from computational studies of similar reactions.

These computational predictions not only rationalize experimentally observed selectivities but also guide the design of new and more effective chiral ligands and catalysts for the synthesis of this compound and other valuable chiral amines.

Applications of N 1 Phenylethyl Aniline in Chemical Synthesis and Materials Science

N-(1-Phenylethyl)aniline as a Chiral Auxiliary and Ligand Component in Asymmetric Catalysis

The presence of a stereogenic center in this compound makes it an excellent chiral auxiliary, a temporary chemical species that is incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. Once the desired stereochemistry is achieved, the auxiliary can be removed. Furthermore, its structure is readily incorporated into more complex chiral ligands that can be used in catalytic amounts to control the stereochemistry of a wide range of chemical transformations.

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The readily available and relatively inexpensive (R)- and (S)-enantiomers of 1-phenylethylamine, the precursor to this compound, make it an attractive starting material for ligand synthesis. A common strategy involves the functionalization of the amine group to introduce phosphorus, nitrogen, or oxygen donor atoms, which can then coordinate to a metal center.

For instance, chiral aminophosphine ligands have been synthesized from (S)-1-phenylethylamine. These ligands are crucial in various metal-catalyzed asymmetric reactions. The synthesis often involves the reaction of the chiral amine with a chlorophosphine to create a P-N bond, which can then be further modified. The phenylethyl group provides a well-defined chiral environment around the metal center, influencing the trajectory of incoming reactants and leading to high levels of stereocontrol.

Another class of ligands derived from this scaffold are chiral diamines. These are synthesized by reacting the chiral 1-phenylethylamine with a suitable electrophile to introduce a second coordinating nitrogen atom. These diamine ligands have proven effective in asymmetric transfer hydrogenation reactions, among others. The synthetic versatility of this compound allows for the systematic tuning of the steric and electronic properties of the resulting ligands to optimize their performance in specific catalytic reactions.

This compound and its derivatives play a pivotal role in a variety of diastereoselective and enantioselective reactions. As a chiral auxiliary, it can be attached to a prochiral substrate, directing subsequent reactions to occur on a specific face of the molecule, thereby creating a new stereocenter with a high degree of diastereoselectivity.

A notable application is in the diastereoselective alkylation of enolates. By forming an amide with a carboxylic acid, the this compound moiety effectively shields one face of the corresponding enolate, leading to the preferential addition of an electrophile from the less hindered face. This strategy has been successfully employed in the synthesis of chiral carboxylic acids and their derivatives.

In the realm of enantioselective catalysis, ligands derived from this compound have been instrumental. For example, chiral phosphine (B1218219) ligands incorporating the 1-phenylethyl group are used in transition metal-catalyzed reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. In these reactions, the chiral ligand-metal complex creates a chiral pocket that differentiates between the two enantiotopic faces of a prochiral substrate or two enantiomers in a kinetic resolution, leading to the formation of one enantiomer of the product in excess.

| Reaction Type | Catalyst/Ligand System | Substrate | Product | Stereoselectivity |

| Asymmetric Hydrogenation | Rhodium / Chiral phosphine ligand | Prochiral olefin | Chiral alkane | High enantiomeric excess (ee) |

| Diastereoselective Alkylation | N-(1-Phenylethyl)propionamide | Alkyl halide | α-alkylated propionamide | High diastereomeric excess (de) |

| Asymmetric Allylic Alkylation | Palladium / Chiral diamine ligand | Allylic acetate | Chiral allylic amine | High enantiomeric excess (ee) |

This compound as a Versatile Synthetic Intermediate for Complex Molecules

Beyond its role in asymmetric catalysis, the structural framework of this compound serves as a valuable starting point for the synthesis of more complex molecular architectures, particularly those containing nitrogen.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. sigmaaldrich.com The aniline (B41778) and phenylethyl moieties of this compound provide a versatile platform for the construction of various heterocyclic rings. Through a sequence of reactions, such as cyclization and condensation, the core structure can be elaborated into more complex polycyclic systems.

For instance, derivatives of this compound can be utilized in Pictet-Spengler reactions to synthesize tetrahydroisoquinolines, a common motif in many biologically active alkaloids. The chiral center in the starting material can be used to induce asymmetry in the final heterocyclic product. Similarly, intramolecular cyclization reactions can lead to the formation of indole and quinoline derivatives. The ability to introduce substituents on both the aniline and phenylethyl rings further expands the diversity of accessible heterocyclic structures.

This compound and its derivatives are important precursors in the industrial synthesis of specialty chemicals. A prominent example is their use in the production of p-phenylenediamine-based antioxidants and antiozonants for the rubber industry. These additives are crucial for extending the service life of rubber products by protecting them from degradation caused by oxidation and ozone exposure.

One of the most widely used antidegradants is N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD). While not directly synthesized from this compound, the synthetic strategies for 6PPD and related compounds often involve the reductive amination of ketones with aniline derivatives, a reaction type that is central to the chemistry of this compound. The fundamental structure of an N-alkyl-N'-phenyl-p-phenylenediamine, which is key to the function of these antidegradants, is analogous to the structure of this compound. This highlights the importance of this class of compounds as foundational structures in the design of specialty chemicals.

| Specialty Chemical Class | Example Compound | Precursor Type | Application |

| Rubber Anti-degradant | N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | N-alkyl-N'-phenyl-p-phenylenediamine | Tire and rubber manufacturing |

Derivatives of this compound in Advanced Materials

The modification of the this compound scaffold has led to the development of novel organic materials with interesting electronic and optical properties. These materials are finding applications in various areas of materials science, from organic electronics to chemical sensors.

Derivatives of this compound have been investigated as components of hole-transporting materials (HTMs) for use in organic light-emitting diodes (OLEDs) and perovskite solar cells. The triphenylamine unit, which is structurally related to this compound, is a well-known building block for HTMs due to its excellent hole mobility and thermal stability. By incorporating the chiral phenylethyl group, it is possible to influence the morphology and packing of the material in the solid state, which can have a significant impact on device performance.

Furthermore, polymers incorporating this compound derivatives have been synthesized and explored for their potential as conductive polymers and materials for chemical sensors. The nitrogen atom in the aniline moiety can be readily polymerized, and the phenylethyl group can be functionalized to tune the polymer's properties, such as solubility, conductivity, and sensitivity to specific analytes. These materials hold promise for the development of flexible and lightweight electronic devices and sensitive and selective chemical sensors.

| Material Type | Application | Key Property |

| Hole-Transporting Material | OLEDs, Perovskite Solar Cells | High hole mobility, good film-forming properties |

| Conductive Polymer | Organic Electronics | Electrical conductivity |

| Chemical Sensor Material | Analyte Detection | Selective response to chemical stimuli |

Applications in Organic Electronic Materials (e.g., OLEDs)